![molecular formula C14H20S2 B1436895 3-Octylthieno[3,2-b]thiophene CAS No. 1064015-56-0](/img/structure/B1436895.png)

3-Octylthieno[3,2-b]thiophene

Descripción general

Descripción

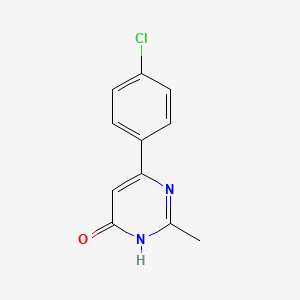

3-Octylthieno[3,2-b]thiophene is an alkyl thiophene derivative .

Synthesis Analysis

It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . More details about its synthesis can be found in the paper titled "Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials" .Molecular Structure Analysis

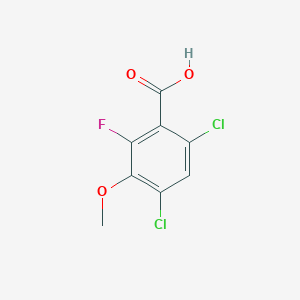

The molecular formula of this compound is C14H20S2 . Its structure includes a thieno[3,2-b]thiophene unit, which is a type of thiophene, a five-membered aromatic ring with one sulfur atom . More details about its molecular structure can be found in the paper titled "Molecular Structure‐Property Relationships of the Asymmetric…" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.4 g/mol. It has a high resonance energy and high π-electron density. It has a planar structure and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Aplicaciones Científicas De Investigación

Organic Solar Cells

3-Octylthieno[3,2-b]thiophene has been used in the development of organic solar cells. It functions as a spacer in nonfused ring electron acceptors, contributing to the high power conversion efficiency of these solar cells. In one study, it was part of a design that achieved a power conversion efficiency of 15.44%, the highest for solar cells based on nonfused ring electron acceptors (Wang et al., 2021).

Perovskite Solar Cells

In the context of perovskite solar cells, this compound has been integrated into π-bridging donor-acceptor conjugated copolymers, serving as hole-transport layers. These polymers, featuring enhanced π-π stacking and crystallinity, facilitate vertical charge transport and hole mobility, leading to efficient hole extraction and reduced charge carrier recombination (Sin et al., 2020).

Organic Thin Film Transistors

This compound derivatives have been synthesized and employed as small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds demonstrated good thermal stability and high charge carrier mobility, with the derivative featuring linear alkyl chain substituents showing the best device performance. This indicates the potential of these compounds in the development of high-performance OFETs (Choi et al., 2021).

Electrochromic Materials

Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) containing this compound have been studied for their electrochromic properties. These materials exhibit high contrast and stability, making them suitable for applications in electrochromic devices (Sankaran & Reynolds, 1997).

Safety and Hazards

Direcciones Futuras

Thiophene-based compounds, including 3-Octylthieno[3,2-b]thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

Mecanismo De Acción

Target of Action

The primary targets of 3-Octylthieno[3,2-b]thiophene are organic electronic and optoelectronic materials . This compound is a building block for these materials, playing a crucial role in their design and function .

Mode of Action

This compound: interacts with its targets by providing continuous conjugation through two fused thiophenes and the polymer backbone . The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .

Biochemical Pathways

The biochemical pathways affected by This compound involve the synthesis of organic materials, particularly polymers and molecules having fused aromatic systems with desired electronic/optoelectronic properties . The compound’s action influences the preparation of these materials, which are thermally and environmentally stable .

Pharmacokinetics

The pharmacokinetics of This compound Its synthesis involves a two-step process, which includes the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . These steps may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of This compound’s action are primarily observed in its role as a building block for organic electronic and optoelectronic materials . Its use results in materials that are thermally and environmentally stable, making them suitable for applications such as transistors, solar cells, and organic light-emitting diodes (OLEDs) .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the stability of the organic material to oxidation is a necessary criterion, as oxidation can diminish device performance . Furthermore, the compound’s synthesis process, which involves the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction, may also be affected by environmental conditions .

Propiedades

IUPAC Name |

6-octylthieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-16-13-9-10-15-14(12)13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJPXMMAUKSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CSC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does incorporating 3-Octylthieno[3,2-b]thiophene as a π-bridge impact the performance of donor-acceptor copolymers in organic solar cells?

A1: Incorporating this compound as a π-bridge in donor-acceptor (D–A) copolymers leads to several beneficial effects for organic solar cell performance:

- Enhanced Light Absorption and Charge Transport: The extended π-conjugation provided by this compound significantly enhances light absorption and improves charge transport properties. [, ] This is attributed to stronger π-π intermolecular interactions between neighboring polymer chains. []

- Improved Morphology: Polymers incorporating this unit exhibit improved miscibility with fullerene acceptors like PC71BM, leading to well-mixed bulk-heterojunction morphologies. [] This facilitates efficient charge separation and collection.

- Increased Power Conversion Efficiency: As a direct result of these improvements, organic solar cells (OSCs) fabricated with these modified polymers demonstrate higher power conversion efficiencies. For example, PBT-OTT, a copolymer incorporating this compound, achieved a PCE of 7.21%. [] Similarly, PBDTT-TT-IID, another polymer utilizing this building block, reached a PCE of 8.05%. []

Q2: What structural features of this compound contribute to these observed improvements in organic photovoltaic materials?

A2: The key structural features of this compound that contribute to enhanced photovoltaic performance are:

- Extended π-Conjugation: The fused thiophene rings provide an extended π-conjugated system, increasing electron delocalization along the polymer backbone. This leads to a red-shifted absorption spectrum, capturing a wider range of sunlight. [, ]

- Planar Conformation: The planar conformation of this compound, potentially stabilized by intramolecular interactions like S···N and S···O, promotes strong intermolecular interactions and efficient packing in the solid state. [] This facilitates charge transport and enhances device performance.

Q3: Are there alternative chemical structures or modifications that provide similar benefits to this compound in organic photovoltaic applications?

A: Yes, researchers are constantly exploring alternative structures with similar or improved properties. One example is the use of a thienyl group directly attached to the benzodithiophene (BDT) unit in PBDTT-TT-IID, further extending the conjugation and enhancing performance compared to the non-modified PBDT-TT-IID. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)

![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)